Home > Products > Screening Compounds P129683 > 17,21-Dihydroxypregnenolone
17,21-Dihydroxypregnenolone - 1167-48-2

17,21-Dihydroxypregnenolone

Catalog Number: EVT-371212
CAS Number: 1167-48-2
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17alpha,21-dihydroxypregnenolone is a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a 3beta-hydroxy-Delta(5)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as a mouse metabolite. It derives from a pregnenolone.
3beta, 17alpha, 21-Trihydroxy-pregnenone, also known as 17, 21-dihydroxypregnenolone or 3β, 17, 21-trihydroxy-pregn-5-en-20-one, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 3beta, 17alpha, 21-trihydroxy-pregnenone is considered to be a steroid lipid molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 17alpha, 21-trihydroxy-pregnenone is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 17alpha, 21-trihydroxy-pregnenone is involved in the steroidogenesis pathway. 3beta, 17alpha, 21-Trihydroxy-pregnenone is also involved in several metabolic disorders, some of which include 3-Beta-hydroxysteroid dehydrogenase deficiency, corticosterone methyl oxidase I deficiency (cmo I), 11-beta-hydroxylase deficiency (cyp11b1), and the apparent mineralocorticoid excess syndrome pathway.
Synthesis Analysis

The synthesis of 17,21-dihydroxypregnenolone can be achieved through several methods. One notable approach involves the hydroxylation of pregnenolone at the C-21 position, typically catalyzed by the enzyme steroid 21-hydroxylase (CYP21A2). This enzymatic reaction requires electron transport from NADPH and results in the conversion of pregnenolone into 21-hydroxypregnenolone .

In laboratory settings, chemical synthesis can also be performed using various reagents and conditions. For instance, one method involves using hypervalent iodine compounds for selective hydroxylation reactions under photochemical conditions. This technique allows for high yields of the desired product while minimizing by-products .

Key parameters for successful synthesis include:

  • Substrate concentration: Optimal concentrations must be maintained to ensure efficient enzymatic activity.
  • Reaction temperature: Typically conducted at physiological temperatures (~37°C) for enzymatic reactions.
  • pH levels: Maintaining an appropriate pH is crucial for enzyme stability and activity.
Molecular Structure Analysis

The molecular formula of 17,21-dihydroxypregnenolone is C21H32O3. Its structure features a steroid nucleus consisting of four fused rings (three cyclohexane rings and one cyclopentane ring) with hydroxyl groups at the C-17 and C-21 positions. The presence of these hydroxyl groups significantly influences its biological activity and solubility.

Structural Characteristics:

  • Molecular Weight: Approximately 332.48 g/mol.
  • Functional Groups: Hydroxyl (-OH) groups at the C-17 and C-21 positions contribute to its reactivity and interaction with biological receptors.

The stereochemistry of this compound is also critical, as it affects its binding affinity to steroid receptors and subsequent biological effects.

Chemical Reactions Analysis

17,21-Dihydroxypregnenolone participates in several biochemical reactions:

  1. Conversion to Corticosteroids: It is a precursor in the biosynthesis pathway leading to corticosteroids such as cortisol and aldosterone.
  2. Hydroxylation Reactions: The compound can undergo further hydroxylation to produce more complex steroids.
  3. Esters Formation: It can react with acids to form esters, which may have therapeutic applications.

Relevant Reaction Parameters:

  • Enzymatic Reactions: Typically require cofactors such as NADPH.
  • Temperature and pH: Must be optimized for maximum enzyme efficiency.
Mechanism of Action

The mechanism of action of 17,21-dihydroxypregnenolone primarily involves its conversion to other steroid hormones through enzymatic pathways. The key enzyme involved is CYP21A2, which catalyzes the hydroxylation at the C-21 position. The binding of this compound to specific receptors in target tissues leads to changes in gene expression that regulate various physiological processes, including stress response, metabolism, and immune function .

Key Mechanistic Insights:

  • The binding affinity to steroid receptors is influenced by the presence of hydroxyl groups.
  • Its role as a precursor in corticosteroid synthesis highlights its importance in maintaining homeostasis during stress.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water due to its hydrophobic steroid structure.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Can undergo oxidation and reduction reactions; susceptible to enzymatic cleavage by specific hydrolases.

Analytical Data:

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.

Applications

17,21-Dihydroxypregnenolone has significant scientific applications:

  1. Hormonal Research: Used as a standard in studies investigating steroid biosynthesis pathways.
  2. Pharmaceutical Development: Its derivatives are explored for therapeutic use in treating conditions related to adrenal insufficiency or hormonal imbalances.
  3. Diagnostic Testing: Levels of this compound can be measured in serum as part of diagnostic tests for congenital adrenal hyperplasia or other endocrine disorders .
Biosynthesis and Metabolic Pathways of 17,21-Dihydroxypregnenolone

Enzymatic Catalysis in Steroidogenesis: Role of Cytochrome P450 Family 17 Subfamily A Member 1 and Cytochrome P450 Family 21 Subfamily A Member 2

The biosynthesis of 17,21-dihydroxypregnenolone (3β,17α,21-trihydroxypregnenolone) requires sequential enzymatic modifications catalyzed by two essential cytochrome P450 enzymes: Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1) and Cytochrome P450 Family 21 Subfamily A Member 2 (CYP21A2). CYP17A1 is a dual-function monooxygenase located in the endoplasmic reticulum that first catalyzes the 17α-hydroxylation of pregnenolone to form 17α-hydroxypregnenolone. This reaction requires electrons transferred from reduced nicotinamide adenine dinucleotide phosphate (NADPH) via the auxiliary protein Cytochrome P450 Oxidoreductase (POR) [3] [7]. The second reaction involves CYP21A2, which performs 21-hydroxylation exclusively within the adrenal zona fasciculata to convert 17α-hydroxypregnenolone into 17,21-dihydroxypregnenolone [4].

The efficiency of these reactions depends critically on cofactor availability. Cytochrome b5 enhances the 17,20-lyase activity of CYP17A1 by approximately 10-fold but does not influence its 17α-hydroxylase function. This cofactor specificity explains why 17,21-dihydroxypregnenolone synthesis predominates over androgen production in glucocorticoid-synthesizing tissues [8]. Genetic mutations in either enzyme disrupt this pathway: CYP17A1 mutations cause combined 17α-hydroxylase/17,20-lyase deficiency, while CYP21A2 mutations cause 21-hydroxylase deficiency, both leading to congenital adrenal hyperplasia with distinct steroid accumulation patterns [1] [9].

Table 1: Enzymatic Properties of Key Steroidogenic Enzymes

EnzymeGene LocationReaction TypeCofactors RequiredPrimary Substrate
CYP17A1Chromosome 10q24.317α-hydroxylaseNADPH, POR, Cytochrome b5Pregnenolone
CYP21A2Chromosome 6p21.321-hydroxylaseNADPH, POR17α-Hydroxypregnenolone
Cytochrome P450 OxidoreductaseChromosome 7q11.2Electron transferNADPHCYP17A1/CYP21A2

Precursor-Product Relationships: Cholesterol to 17,21-Dihydroxypregnenolone

The biosynthetic pathway initiating from cholesterol involves seven enzymatic transformations to yield 17,21-dihydroxypregnenolone. Cholesterol undergoes mitochondrial side-chain cleavage by Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1) to form pregnenolone, the fundamental C21 steroid precursor [4] [8]. Pregnenolone then diffuses from mitochondria to the endoplasmic reticulum, where CYP17A1 catalyzes its 17α-hydroxylation. The kinetic parameters of this reaction favor the Δ5 pathway: human CYP17A1 exhibits 50-fold higher catalytic efficiency for 17α-hydroxylation of pregnenolone compared to progesterone [7] [8]. The product, 17α-hydroxypregnenolone, serves as the exclusive substrate for adrenal 21-hydroxylation by CYP21A2 to produce 17,21-dihydroxypregnenolone [3] [4].

This pathway operates under adrenocorticotropic hormone (ACTH) regulation through cholesterol mobilization via the Steroidogenic Acute Regulatory protein. Elevated ACTH increases substrate flux, explaining why 17,21-dihydroxypregnenolone concentrations rise during adrenal stimulation tests. In congenital adrenal hyperplasia due to CYP21A2 deficiency, 17α-hydroxypregnenolone accumulates up to 10-fold above normal levels, confirming its position as the immediate precursor to 21-hydroxylation [9].

Tissue-Specific Synthesis: Adrenal Cortex, Gonads, and Placental Contributions

The anatomical distribution of steroidogenic enzymes dictates tissue-specific production of 17,21-dihydroxypregnenolone:

  • Adrenal Cortex: The zona fasciculata provides the primary site for 17,21-dihydroxypregnenolone synthesis due to co-expression of CYP17A1 and CYP21A2. Cortisol-producing cells maintain high CYP21A2 activity while suppressing 17,20-lyase function through limited cytochrome b5 availability. Adrenal venous sampling demonstrates 17,21-dihydroxypregnenolone concentrations correlate directly with cortisol, confirming ACTH-dependent synthesis [4] [8].

  • Gonads: Ovarian theca cells and testicular Leydig cells express CYP17A1 but lack significant CYP21A2. Consequently, 17α-hydroxypregnenolone undergoes 17,20-lyase cleavage to dehydroepiandrosterone rather than 21-hydroxylation. Minimal gonadal 17,21-dihydroxypregnenolone production occurs except in pathological conditions like adrenal rest tumors [3] [7].

  • Placenta: Despite expressing CYP17A1, the placenta does not produce 17,21-dihydroxypregnenolone due to absent CYP21A2. Instead, placental progesterone serves as a precursor for maternal adrenal steroidogenesis. Fetal adrenal zones (particularly the fetal zone) produce substantial 17,21-dihydroxypregnenolone during gestation, contributing to the maternal circulating pool [4] [8].

Table 2: Tissue-Specific Steroidogenic Enzyme Expression and Output

TissueCYP17A1 ExpressionCYP21A2 ExpressionPrimary Δ5 Pathway Products
Adrenal Zona FasciculataHighHigh17,21-Dihydroxypregnenolone → 11-Deoxycortisol
Ovarian Theca CellsHighAbsentDehydroepiandrosterone → Androstenedione
Testicular Leydig CellsHighAbsentDehydroepiandrosterone → Testosterone
PlacentaModerateAbsentProgesterone (from maternal cholesterol)

Alternative Pathways: Δ4 versus Δ5 Steroidogenic Routes

Steroidogenesis proceeds through parallel Δ5 (3β-hydroxy-Δ5-steroids) and Δ4 (3-keto-Δ4-steroids) pathways, with 17,21-dihydroxypregnenolone belonging exclusively to the Δ5 route. The Δ5 pathway initiates with pregnenolone and proceeds through 17α-hydroxypregnenolone without isomerization to Δ4 intermediates. By contrast, the Δ4 pathway converts pregnenolone to progesterone via 3β-Hydroxysteroid Dehydrogenase Type 2 before 17α-hydroxylation to 17α-hydroxyprogesterone [3] [7].

Human steroidogenesis favors the Δ5 pathway for 17,21-dihydroxypregnenolone production due to kinetic advantages: CYP17A1 exhibits higher affinity for pregnenolone (Km ≈ 1.2 μM) than progesterone (Km ≈ 2.8 μM), and 17α-hydroxypregnenolone undergoes more efficient 21-hydroxylation than 17α-hydroxyprogesterone [7] [9]. This preference manifests biochemically in congenital adrenal hyperplasia patients, where 17α-hydroxypregnenolone accumulation exceeds 17α-hydroxyprogesterone in 21-hydroxylase deficiency [9].

An alternative "backdoor pathway" to dihydrotestosterone bypassing traditional androgens has been identified in certain contexts. While not directly involving 17,21-dihydroxypregnenolone, this pathway utilizes 5α-reduced pregnanes (e.g., 5α-pregnane-3α,17α-diol-20-one) as substrates for CYP17A1 lyase activity. Notably, 21-hydroxylase deficiency increases flux through this backdoor route, evidenced by elevated urinary 5α-pregnane metabolites [5]. However, 17,21-dihydroxypregnenolone itself does not participate significantly in this alternative route under physiological conditions.

The Δ5 pathway dominance has clinical implications: serum 17,21-dihydroxypregnenolone measurements better reflect early steroidogenic disruptions than Δ4 metabolites. During adrenarche, rising 17α-hydroxypregnenolone precedes increased dehydroepiandrosterone sulfate, confirming its role as the pivotal intermediate for adrenal androgen synthesis [8] [9].

Properties

CAS Number

1167-48-2

Product Name

17,21-Dihydroxypregnenolone

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

JNHJGXQUDOYJAK-IYRCEVNGSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O

Synonyms

17α,21-Dihydroxypregnenolone; 3β,17α,21-Trihydroxypregn-5-en-20-one

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.